molecular formula C10H8ClN3O2 B168708 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole CAS No. 13551-76-3

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Cat. No. B168708
CAS RN: 13551-76-3
M. Wt: 237.64 g/mol
InChI Key: YYQDMDSWWOTGCX-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C10H8ClN3O2 . It has an average mass of 237.642 Da and a monoisotopic mass of 237.030502 Da .


Synthesis Analysis

The synthesis of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole and its derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For example, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4 H)-one under Vilsmeier-Haack reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with several electrophiles without the need for transmetalation .


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is a compound with the molecular formula C10H8ClN3O2. It has an average mass of 237.642 Da and a monoisotopic mass of 237.030502 Da .

Scientific Research Applications

Hydrogen-Bonded Structures and Supramolecular Assemblies

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole and its derivatives exhibit interesting hydrogen-bonded structures, leading to complex molecular assemblies. These structures are often characterized by N-H...N, N-H...O, and C-H...O hydrogen bonds, contributing to their potential in materials science and molecular engineering (Portilla, Mata, Cobo, Low, & Glidewell, 2007). Similarly, the compound's derivatives, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, show polarized molecular-electronic structures linked into chains by hydrogen bonds (Trilleras, Utria, Cobo, & Glidewell, 2014).

Synthesis and Characterization of Pyrazole Derivatives

This compound is pivotal in the synthesis of various pyrazole derivatives. For instance, its reaction with arylsulfonyl-, cyano-, and acetylacetic acid esters forms functionalized pyrazole derivatives, which are promising for the preparation of other compounds and bicyclic ensembles (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006). Additionally, the synthesis of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, an intermediate in the production of new pyrazole derivatives, has been reported, showcasing its structural and molecular significance (Xu & Shi, 2011).

Exploration in Material Sciences

The compound and its isomers have been explored in material sciences, particularly in the study of molecular and supramolecular structures, as seen in the analysis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones formed by oxidative cyclization. This study helps in understanding the molecular and supramolecular structures, which is crucial in designing new materials and molecules (Padilla-Martínez et al., 2011).

Impact on Molecular Reactivity and Synthesis

Understanding the intramolecular H-bonding in pyrazole derivatives and its impact on reductive cyclization processes is essential for chemical synthesis. The existence of intramolecular hydrogen bonds in pyrazole derivatives affects their reactivity, crucial for synthetic chemistry (Szlachcic et al., 2020).

Application in Herbicide Development

In herbicide development, derivatives of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, such as pyrazole phenyl ether herbicides, have shown effectiveness in inhibiting protoporphyrinogen oxidase, an enzyme crucial for plant growth. This application demonstrates the compound's relevance in agriculture and plant biology (Sherman et al., 1991).

Safety And Hazards

While specific safety and hazard information for 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is not available, it’s important to handle it as an organic compound with appropriate safety measures, including wearing protective gloves and eyewear . It also has hazard statements H315 - H319 - H335 .

Future Directions

Pyrazoles, including 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

5-chloro-3-methyl-4-nitro-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQDMDSWWOTGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357283
Record name 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

CAS RN

13551-76-3
Record name 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.6 g (0.05 mole) of 5-chloro-3-methyl-1-phenylpyrazole and 25 ml of acetic anhydride was added at 10°C to a solution of acetyl nitrate prepared from 25 ml of 90% nitric acid and 10 ml of acetic anhydride. The solution was stirred 2 hours at 20°-30°C and carefully poured onto ice water. The solid was filtered off and washed with cold water. One recrystallization from ethanol gave long white needles of product.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MP Veloso, NC Romeiro, GMS Silva, HDM Alves… - Chirality, 2012 - Wiley Online Library
… To a solution of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (3) (2.3 g, 9.6 mmol) in ethanol (15 ml), maintained under reflux, was added slowly 85% aq. hydrazine hydrate (1.9 ml), …
Number of citations: 2 onlinelibrary.wiley.com
EJ Barreiro, CA Camara, H Verli… - Journal of medicinal …, 2003 - ACS Publications
… 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (18). To a solution of 5-chloro-3-methyl-1-… A mixture of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (18) (1.18 g, 5.1 mmol), sodium …
Number of citations: 136 pubs.acs.org
E Gondek, IV Kityk, A Danel, A Wisla, M Pokladko… - Materials Letters, 2006 - Elsevier
… 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole 8 (0.01 mol, 2.37 g), 4-dimethylaminoaniline 7 (0.015 mol, 2.04 g) and potassium carbonate (0.02 mol, 2.6 g) were heated in 10 ml of …
Number of citations: 41 www.sciencedirect.com
SA Galal, AS Abdelsamie, SA Shouman… - European Journal of …, 2017 - Elsevier
… benzimidazole conjugates 5–14 (Scheme 1) have been synthesized in multi-step reaction sequence, started by dehydrohalogenation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole …
Number of citations: 35 www.sciencedirect.com
SA Galal, AS Abdelsamie, SA Shouman, YM Attia… - 2017 - academia.edu
… (2.24 g, 40 mmol), triphenylphosphine (0.524 g, 2 mmol) and cupper (I) iodide (0.19 g, 1 mmol) in DMF (20 mL) was treated with 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (1) [15] (…
Number of citations: 0 www.academia.edu
MK Purohit, SK Chakka, I Scovell, A Neschadim… - Bioorganic & Medicinal …, 2014 - Elsevier
Idiopathic or immune thrombocytopenia (ITP) is a serious clinical disorder involving the destruction of platelets by macrophages. Small molecule therapeutics are highly sought after to …
Number of citations: 26 www.sciencedirect.com

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